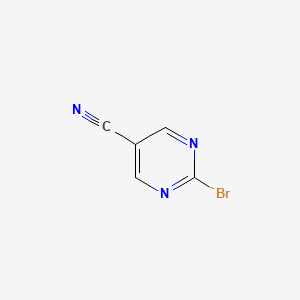

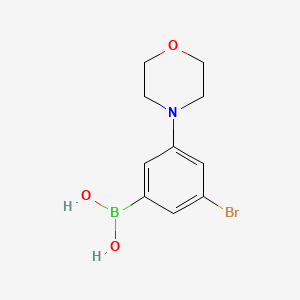

![molecular formula C15H12N2O2 B595389 2-(4-甲基苯基)咪唑并[1,2-a]吡啶-8-羧酸 CAS No. 133427-26-6](/img/structure/B595389.png)

2-(4-甲基苯基)咪唑并[1,2-a]吡啶-8-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

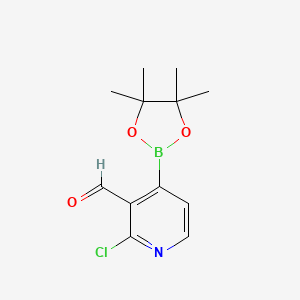

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be analyzed using various methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be determined using various methods. For instance, the melting point and NMR spectrum can be obtained .科学研究应用

连续流中的自动化合成

Herath、Dahl 和 Cosford (2010) 的一项研究介绍了一种咪唑并[1,2-a]吡啶-2-羧酸的连续流合成方法,突出了合成效率的进步和在药物开发中的应用,包括 Mur 连接酶抑制剂 (Herath、Dahl 和 Cosford,2010).

合成与表征

杜慧如 (2014) 探索了咪唑并[1,2-a]吡啶羧酸衍生物的合成和表征,重点关注反应条件和催化剂,强调了它们在药物中的潜力 (杜慧如,2014).

一锅法合成法

Crawforth 和 Paoletti (2009) 开发了一种咪唑并[1,5-a]吡啶的一锅法合成,促进了各种取代基的引入并提高了合成效率 (Crawforth 和 Paoletti,2009).

药理学应用

Kwong 等人 (2019) 研究了咪唑并[1,2-a]吡啶基化合物在治疗心脏和循环衰竭中的潜力,以及它们的抗胆碱酯酶特性,表明具有重要的药用应用 (Kwong 等人,2019).

抗结核活性

Bukowski (1984) 合成了咪唑并[4,5-b]吡啶-1-羧酸的衍生物,研究了它们的低抗结核活性,这有助于了解它们在结核病治疗中的潜力 (Bukowski,1984).

荧光有机化合物

Tomoda 等人 (1999) 合成了咪唑并[1,2-a]吡啶衍生物并研究了它们的荧光性质,为寻找新型荧光有机化合物做出了贡献 (Tomoda 等人,1999).

抗菌活性

Turan-Zitouni、Blache 和 Güven (2001) 研究了咪唑并[1,2-a]吡啶-2-羧酸亚芳基肼衍生物的抗菌活性,突出了它们在抗菌治疗中的潜力 (Turan-Zitouni、Blache 和 Güven,2001).

安全和危害

未来方向

The future directions for “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” could involve further exploration of its medicinal applications, given the wide range of applications of imidazopyridines in medicinal chemistry . Additionally, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

属性

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHQKOIULGKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654698 |

Source

|

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

133427-26-6 |

Source

|

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

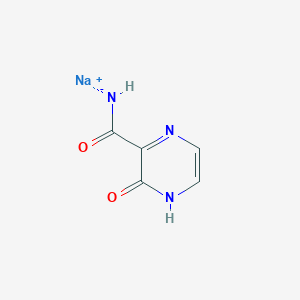

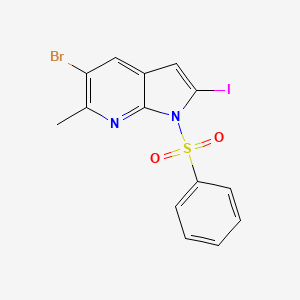

![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)